4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an isopropoxy group and a methoxy-methylbenzo[d]thiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using methoxy and methyl halides.
Coupling with Benzamide: The final step involves coupling the substituted benzothiazole with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxy or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies related to cell signaling and receptor modulation.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators.
Receptor Modulation: It may act as a positive allosteric modulator of certain receptors, enhancing their response to endogenous ligands.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole core and exhibit anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides: These derivatives also possess anti-inflammatory activity and are structurally related.
Uniqueness
4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other benzamide derivatives. Its combination of isopropoxy and methoxy groups may enhance its solubility and bioavailability, making it a promising candidate for further drug development.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11(2)24-14-8-6-13(7-9-14)18(22)21-19-20-16-15(23-4)10-5-12(3)17(16)25-19/h5-11H,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYYTLOLSBRAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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